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Compound of Interest

Compound Name: 4-Chloro-2-isopropenylpyridine

Cat. No.: B8339544 Get Quote

Executive Summary & Compound Profile
Compound: 4-Chloro-2-isopropenylpyridine CAS: 1043890-79-2 (Generic structure class

reference) Molecular Formula: C₈H₈ClN Molecular Weight: 153.61 g/mol

This guide provides a standardized reference for the NMR spectral analysis of 4-Chloro-2-
isopropenylpyridine. Accurate characterization of this intermediate is essential in drug

development, particularly when verifying the regioselectivity of Suzuki-Miyaura cross-couplings

on 2,4-dichloropyridine scaffolds.[1]

Structural Visualization & Atom Mapping
The following diagram defines the atom numbering used throughout the spectral assignments.
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Fig 1. Atom Mapping of 4-Chloro-2-isopropenylpyridine for NMR Assignment
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Experimental Methodology
To ensure reproducibility and data integrity (E-E-A-T), the following protocol is recommended.

Sample Preparation[2]
Solvent: Deuterated Chloroform (

, 99.8% D) + 0.03% TMS (Tetramethylsilane).[1]

Rationale:

prevents exchange of labile protons (though none are present here) and provides
excellent solubility for halogenated pyridines.

Concentration: 10–15 mg of sample in 0.6 mL solvent.

Note: Higher concentrations may cause stacking effects, shifting aromatic protons upfield.

[1]
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Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Standard 400 MHz)
Temperature: 298 K (25°C).

Pulse Sequence:zg30 (30° excitation pulse) to ensure accurate integration.

Relaxation Delay (D1):

2.0 seconds (allows full relaxation of aromatic protons).

Scans (NS): 16 (1H) / 1024 (13C).

1H NMR Spectral Analysis
The proton spectrum is characterized by a distinct AMX aromatic system and the isopropenyl

"fingerprint."[1]

Data Summary Table ( , 400 MHz)
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Chemical
Shift (δ,
ppm)

Multiplicity Integration

Coupling
Constant (

, Hz)

Assignment
Structural
Logic

8.48 Doublet (d) 1H H6

-proton to

Nitrogen;

most

deshielded.

7.51 Doublet (d) 1H H3

Ortho to

isopropenyl;

meta

coupling only.

[1]

7.21
Doublet of

Doublets (dd)
1H H5

-proton;

coupled to H6

(vicinal) and

H3 (meta).[1]

5.95 Singlet (s) 1H - H8a

Vinylic proton

(trans to

CH3).

5.42 Singlet (s) 1H - H8b
Vinylic proton

(cis to CH3).

2.26 Singlet (s) 3H - H9
Allylic Methyl

group.

*Note: The vinylic protons often appear as broad singlets or show very fine allylic coupling (

Hz) with the methyl group.

Interpretation Guide
The Pyridine Ring: Unlike a monosubstituted pyridine, the 2,4-substitution pattern breaks

symmetry.[1] H6 is easily identified downfield (~8.5 ppm). H3 is often a sharp doublet with a
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small coupling constant because it has no vicinal neighbor (only meta-coupling to H5).

The Isopropenyl Group: This group is diagnostic.[1] Look for the methyl singlet at ~2.2 ppm

and two distinct vinylic protons separated by ~0.5 ppm.[1] If these merge or broaden, check

for polymerization (a common issue with styrenyl-type compounds).[1]

13C NMR Spectral Analysis
The carbon spectrum confirms the backbone structure, specifically distinguishing the

chlorinated carbon from the other quaternary centers.[1][2]

Data Summary Table ( , 100 MHz)
Chemical Shift (δ,
ppm)

Carbon Type Assignment Structural Logic

158.5 Quaternary (C) C2
Ortho to N; ipso to

isopropenyl.

150.1 Methine (CH) C6 -carbon to Nitrogen

(deshielded).

144.8 Quaternary (C) C4
Ipso to Chlorine

(inductive effect).

141.5 Quaternary (C) C7
Isopropenyl

quaternary carbon.

122.8 Methine (CH) C5 -carbon.

119.9 Methine (CH) C3 Ortho to isopropenyl.

116.5 Methylene (CH2) C8
Terminal alkene

carbon.

20.2 Methyl (CH3) C9 Allylic methyl.

Quality Control & Purity Workflow
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In drug development, this intermediate often contains traces of the starting material (2,4-

dichloropyridine) or hydrolysis products.[1] Use the following workflow to validate the batch.

Fig 2. QC Workflow for 4-Chloro-2-isopropenylpyridine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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